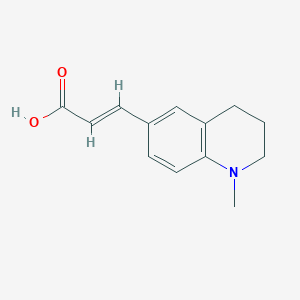
(2E)-3-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)prop-2-enoic acid is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)prop-2-enoic acid typically involves the following steps:
Formation of the Tetrahydroquinoline Core: The core structure of 1-Methyl-1,2,3,4-tetrahydroquinoline can be synthesized through the Pictet-Spengler reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Introduction of the Prop-2-enoic Acid Moiety: The prop-2-enoic acid group can be introduced through a Heck reaction, where the tetrahydroquinoline derivative is coupled with an appropriate acrylate ester in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
(2E)-3-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2, Pd/C
Substitution: Cl2, Br2, NaOH
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced tetrahydroquinoline derivatives
Substitution: Halogenated quinoline derivatives
科学的研究の応用
(2E)-3-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)prop-2-enoic acid has several applications in scientific research:
作用機序
The mechanism of action of (2E)-3-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
- 1-Methyl-1,2,3,4-tetrahydroquinoline
- 6-Methyl-1,2,3,4-tetrahydroquinoline
- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Uniqueness
(2E)-3-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)prop-2-enoic acid is unique due to the presence of the prop-2-enoic acid moiety, which imparts distinct chemical reactivity and potential biological activities compared to other tetrahydroquinoline derivatives .
特性
分子式 |
C13H15NO2 |
|---|---|
分子量 |
217.26 g/mol |
IUPAC名 |
(E)-3-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)prop-2-enoic acid |
InChI |
InChI=1S/C13H15NO2/c1-14-8-2-3-11-9-10(4-6-12(11)14)5-7-13(15)16/h4-7,9H,2-3,8H2,1H3,(H,15,16)/b7-5+ |
InChIキー |
PCWGKTAQBXMCJP-FNORWQNLSA-N |
異性体SMILES |
CN1CCCC2=C1C=CC(=C2)/C=C/C(=O)O |
正規SMILES |
CN1CCCC2=C1C=CC(=C2)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















